Cas no 4640-66-8 (3-(4-chlorophenyl)-3-oxopropanenitrile)

3-(4-chlorophenyl)-3-oxopropanenitrile structure
4640-66-8 structure
Product Name:3-(4-chlorophenyl)-3-oxopropanenitrile
CAS No:4640-66-8
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD00051625
CID:45220
PubChem ID:138308
Update Time:2025-07-22

3-(4-chlorophenyl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorophenacylcyanide
    • 4-Chlorobenzoylacetonitrile
    • (4-Chlorobenzoyl)acetonitrile
    • 3-(4-chlorophenyl)-3-oxopropanenitrile
    • 3-(4-CHLORO-PHENYL)-3-OXO-PROPIONITRILE
    • p-Chlorobenzoylacetonitrile
    • 4'-Chloro-2-cyanoacetophenone
    • p-Chlorophenacyl cyanide
    • JYOUFPNYTOFCSJ-UHFFFAOYSA-N
    • 4-CHLOROBENZOYLACETONITIRLE
    • zlchem 1256
    • PubChem12045
    • Maybridge1_004509
    • 4'-chlorobenzoylacetonitrile
    • Cambridge id 5106731
    • KSC492M8H
    • HMS554E21
    • ZL
    • CL8863
    • C2582
    • 4-Chlorobenzoylacetonitrile, 97%
    • CS-M2755
    • 3-(4-chlorophenyl)-3-oxo-propionitrile
    • AM1016
    • Benzenepropanenitrile, 4-chloro-b-oxo-
    • AC-28515
    • FT-0604209
    • DTXSID40196835
    • 4640-66-8
    • MUPIROCINCALCIUM,REFERENCESPECTRUMEPSTANDARD
    • Benzenepropanenitrile, 4-chloro-beta-oxo-
    • EN300-06626
    • A7226
    • FE-0729
    • EX-A3866
    • SY011839
    • J-510680
    • BCP07748
    • SCHEMBL138022
    • AKOS000206982
    • 3-(4-Chlorophenyl)-3-oxopropanenitrile, 94%
    • 3-(4-chlorophenyl)-3-oxopropanenitrile/4-Chlorophenacylcyanide
    • BP-12419
    • MFCD00051625
    • DTXCID80119326
    • STK500553
    • DB-051375
    • ALBB-008723
    • MDL: MFCD00051625
    • Inchi: 1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
    • InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(CC#N)=O)=CC=1
    • BRN: 743368

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.9

Experimental Properties

  • Color/Form: powder
  • Density: 1.2364 (rough estimate)
  • Melting Point: 128°C(lit.)
  • Flash Point: 165.1℃
  • Refractive Index: 1.422-1.424
  • Solubility: Soluble in Dichloromethane, Ether, Ethyl Acetate and Methanol
  • PSA: 40.86000
  • LogP: 2.43638
  • Solubility: Uncertain

3-(4-chlorophenyl)-3-oxopropanenitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT, IRRITANT-HARMFUL
  • PackingGroup:III
  • Storage Condition:0-10°C
  • Safety Term:S26;S36
  • Packing Group:III
  • Risk Phrases:R36/37/38
  • Packing Group:III

3-(4-chlorophenyl)-3-oxopropanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-(4-chlorophenyl)-3-oxopropanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:4640-66-8)3-(4-chlorophenyl)-3-oxopropanenitrile
Order Number:A7226
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):467.0
Email:sales@amadischem.com

Additional information on 3-(4-chlorophenyl)-3-oxopropanenitrile

Professional Introduction to 3-(4-chlorophenyl)-3-oxopropanenitrile (CAS No. 4640-66-8)

3-(4-chlorophenyl)-3-oxopropanenitrile, a compound with the chemical formula C9H6ClNO, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS NO. 4640-66-8, has garnered attention due to its versatile applications in the synthesis of various pharmacologically active molecules. The presence of a chlorophenyl group and a nitrile functionality makes it a valuable building block for the creation of more complex structures, particularly in the realm of drug discovery.

The chemical structure of 3-(4-chlorophenyl)-3-oxopropanenitrile features a benzene ring substituted with a chlorine atom at the para position, attached to an acrylonitrile group through an oxygen atom. This unique arrangement imparts distinct reactivity that is exploited in synthetic chemistry. The compound's ability to undergo various transformations, such as nucleophilic addition and condensation reactions, makes it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. 3-(4-chlorophenyl)-3-oxopropanenitrile has emerged as a key intermediate in these efforts. For instance, studies have demonstrated its utility in the preparation of pyridine derivatives, which are prevalent in many drugs due to their favorable pharmacokinetic properties. The chlorophenyl moiety, in particular, serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

One of the most compelling aspects of 3-(4-chlorophenyl)-3-oxopropanenitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into the scaffold of potential kinase inhibitors, researchers have been able to design molecules that exhibit high selectivity and potency. For example, derivatives of 3-(4-chlorophenyl)-3-oxopropanenitrile have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are targets for several anticancer therapies.

The nitrile group in 3-(4-chlorophenyl)-3-oxopropanenitrile is another feature that contributes to its synthetic appeal. Nitriles can be readily converted into other functional groups such as amides, carboxylic acids, and tetrazoles through various chemical transformations. This versatility has allowed medicinal chemists to explore diverse structural motifs by leveraging this compound as a starting point. For instance, recent studies have highlighted its use in the synthesis of tetrazole-containing compounds, which have demonstrated significant biological activity across multiple therapeutic areas.

Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 3-(4-chlorophenyl)-3-oxopropanenitrile. Molecular modeling studies have provided insights into how this compound interacts with biological targets, aiding in the rational design of more effective drug candidates. Additionally, computational methods have been used to predict optimal reaction conditions for its synthesis, thereby improving yield and scalability.

The pharmaceutical industry has been particularly interested in exploring the potential of 3-(4-chlorophenyl)-3-oxopropanenitrile as a building block for antiviral and antibacterial agents. The structural features of this compound allow for the creation of molecules that can interfere with viral replication or bacterial growth mechanisms. For example, derivatives thereof have been investigated for their ability to inhibit protease enzymes that are essential for viral proteolytic processes. Such research holds promise for the development of novel treatments against emerging infectious diseases.

In conclusion, 3-(4-chlorophenyl)-3-oxopropanenitrile (CAS NO. 4640-66-8) is a multifaceted compound with significant implications in synthetic chemistry and drug discovery. Its unique structural features make it an invaluable intermediate for the synthesis of pharmacologically active molecules across various therapeutic areas. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4640-66-8)3-(4-chlorophenyl)-3-oxopropanenitrile
A7226
Purity:99%
Quantity:500g
Price ($):467.0
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